3,6-Di(pyridin-4-yl)-9H-carbazole
Overview
Description
3,6-Di(pyridin-4-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The structure of this compound consists of a carbazole core with pyridine rings attached at the 3 and 6 positions. This unique structure imparts specific electronic and photophysical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(pyridin-4-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-bromopyridine as the starting materials.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where carbazole is coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Di(pyridin-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3,6-Di(pyridin-4-yl)-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Photonics: It is employed in the development of photonic materials and devices, including lasers and optical sensors.
Medicinal Chemistry: The compound serves as a scaffold for the design of biologically active molecules with potential therapeutic applications.
Material Science: It is used in the synthesis of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3,6-Di(pyridin-4-yl)-9H-carbazole depends on its application:
In Organic Electronics: The compound acts as an electron-transporting material, facilitating the movement of electrons through the device, which is crucial for the efficiency of OLEDs and OPVs.
In Medicinal Chemistry: The compound can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Di(pyridin-2-yl)-9H-carbazole: Similar structure but with pyridine rings at the 2 positions.
3,6-Di(pyridin-3-yl)-9H-carbazole: Pyridine rings at the 3 positions.
3,6-Di(tert-butyl)-9H-carbazole: Substituted with tert-butyl groups instead of pyridine rings.
Uniqueness
3,6-Di(pyridin-4-yl)-9H-carbazole is unique due to the specific positioning of the pyridine rings at the 4 positions, which imparts distinct electronic properties and enhances its performance in electronic and photonic applications. The presence of pyridine rings also allows for further functionalization, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3,6-dipyridin-4-yl-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOAKNLLDYWZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2)C=CC(=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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